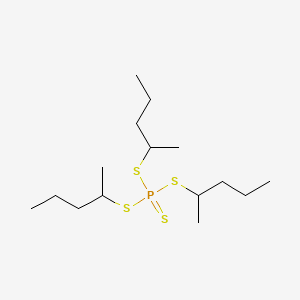
Tris(1-methylbutyl) tetrathiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1-methylbutyl) tetrathiophosphate is an organophosphorus compound with the molecular formula C12H27O4PS4 It is known for its unique chemical structure, which includes a phosphorus atom bonded to four sulfur atoms and three 1-methylbutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1-methylbutyl) tetrathiophosphate typically involves the reaction of phosphorus pentasulfide (P2S5) with 1-methylbutanol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
P2S5+3C5H12O→(C5H11O)3PS4+H2S
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Tris(1-methylbutyl) tetrathiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler phosphorus-containing compounds.
Substitution: The 1-methylbutyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphorus oxides and sulfur oxides.
Reduction: Simpler phosphorus compounds and hydrogen sulfide (H2S).
Substitution: New organophosphorus compounds with different alkyl or aryl groups.
Scientific Research Applications
Tris(1-methylbutyl) tetrathiophosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of lubricants, pesticides, and flame retardants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tris(1-methylbutyl) tetrathiophosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular functions. The specific pathways involved depend on the biological system and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Tris(2-methylbutyl) phosphate: Similar structure but with different alkyl groups.
Tri-n-butyl phosphate: Another organophosphorus compound with different alkyl groups.
Tri-n-amyl phosphate: Similar in structure but with linear alkyl groups.
Uniqueness
Tris(1-methylbutyl) tetrathiophosphate is unique due to its branched alkyl groups, which can influence its chemical reactivity and physical properties. The presence of sulfur atoms also imparts distinct characteristics, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
5446-91-3 |
|---|---|
Molecular Formula |
C15H33PS4 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
tris(pentan-2-ylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H33PS4/c1-7-10-13(4)18-16(17,19-14(5)11-8-2)20-15(6)12-9-3/h13-15H,7-12H2,1-6H3 |
InChI Key |
VLAKSLQJJNCUNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)SP(=S)(SC(C)CCC)SC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















